

An In-depth Technical Guide to Ethyl 2-chloro-4-methylnicotinate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl 2-chloro-4-methylnicotinate*

Cat. No.: B1339585

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-chloro-4-methylnicotinate is a substituted pyridine derivative of significant interest in medicinal chemistry. Its primary importance lies in its role as a key intermediate in the synthesis of pharmacologically active compounds, most notably the anti-AIDS drug Nevirapine.^[1] This guide provides a comprehensive overview of its chemical identity, structure, properties, synthesis, and its pivotal role in the manufacturing of Nevirapine.

Chemical Identity and Structure

The structural formula of **Ethyl 2-chloro-4-methylnicotinate** features a pyridine ring substituted with a chloro group at the 2-position, a methyl group at the 4-position, and an ethyl carboxylate group at the 3-position.

Table 1: Chemical Identifiers

Identifier	Value
CAS Number	50840-02-3 [2]
Molecular Formula	C ₉ H ₁₀ CINO ₂
Molecular Weight	199.63 g/mol [2]
IUPAC Name	Ethyl 2-chloro-4-methylpyridine-3-carboxylate
Synonyms	2-Chloro-4-methyl-nicotinic acid ethyl ester [2]

Chemical Structure:

Caption: 2D structure of **Ethyl 2-chloro-4-methylnicotinate**.

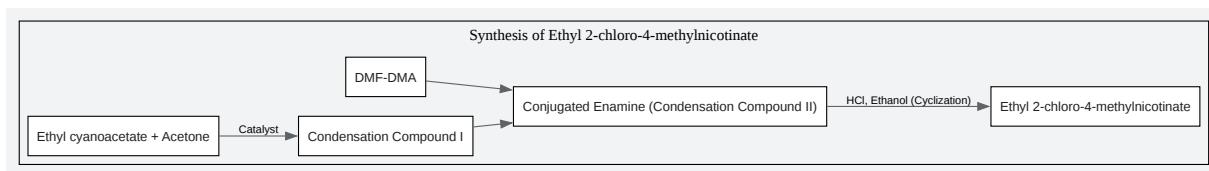
Physical and Chemical Properties

Detailed experimental data for the physical properties of **Ethyl 2-chloro-4-methylnicotinate** are not widely available in the public domain. The following table summarizes predicted values.

Table 2: Physical and Chemical Properties

Property	Value
Boiling Point	274.7 ± 35.0 °C (Predicted) [2]
Density	1.23 ± 0.1 g/cm ³ (Predicted) [2]

Synthesis


Ethyl 2-chloro-4-methylnicotinate is synthesized as an intermediate in a multi-step reaction sequence. A patented method describes its formation through the cyclization of a conjugated enamine.[\[1\]](#)

Synthetic Pathway Overview

The synthesis involves the following key transformations:

- Condensation of ethyl cyanoacetate and acetone.

- Reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form a conjugated enamine.
- Cyclization of the enamine using hydrochloric acid and ethanol to yield **Ethyl 2-chloro-4-methylnicotinate**.^[1]

[Click to download full resolution via product page](#)

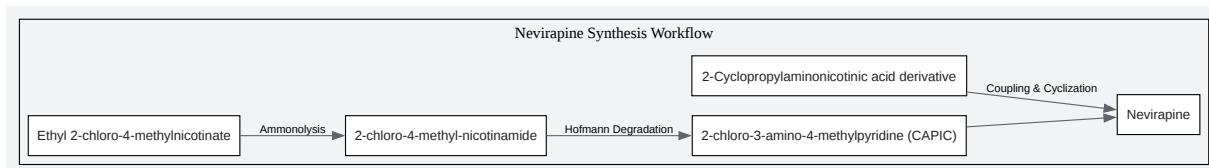
Caption: Synthetic pathway to **Ethyl 2-chloro-4-methylnicotinate**.

Experimental Protocol (General Procedure for Cyclization)

While a detailed experimental protocol for the synthesis of **Ethyl 2-chloro-4-methylnicotinate** is not explicitly provided in the available literature, a general procedure for the cyclization step can be outlined based on the patent description.^[1]

- Reaction Setup: The conjugated enamine (condensation compound II) is dissolved in ethanol in a reaction vessel equipped with a stirrer and a reflux condenser.
- Acidification: Hydrochloric acid is added to the solution to catalyze the cyclization reaction.
- Reaction: The mixture is heated to reflux and maintained at this temperature until the reaction is complete, as monitored by a suitable technique such as thin-layer chromatography (TLC).
- Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then subjected to a work-up

procedure, which may involve neutralization and extraction with an organic solvent. Further purification can be achieved by column chromatography.


Application in the Synthesis of Nevirapine

Ethyl 2-chloro-4-methylnicotinate is a crucial intermediate in the synthesis of 2-chloro-3-amino-4-picoline (CAPIC), which is a key building block for the anti-AIDS drug Nevirapine.[1][3]

Role in the Synthetic Pathway to Nevirapine

The synthesis of Nevirapine from **Ethyl 2-chloro-4-methylnicotinate** involves the following steps:

- Ammonolysis: **Ethyl 2-chloro-4-methylnicotinate** is treated with ammonia to form 2-chloro-4-methyl-nicotinamide.[1]
- Hofmann Degradation: The resulting amide undergoes a Hofmann degradation reaction to yield 2-chloro-3-amino-4-methylpyridine (CAPIC).[1]
- Coupling and Cyclization: CAPIC is then coupled with another key intermediate, typically a 2-cyclopropylaminonicotinic acid derivative, followed by cyclization to form the final Nevirapine drug substance.[4]

[Click to download full resolution via product page](#)

Caption: Role of **Ethyl 2-chloro-4-methylnicotinate** in Nevirapine synthesis.

Experimental Protocol for Ammonolysis

The following is a representative experimental protocol for the ammonolysis of **Ethyl 2-chloro-4-methylnicotinate** as described in a patent.[1]

- Reaction Setup: 48g (0.24 mol) of **Ethyl 2-chloro-4-methylnicotinate** and 80g of ethylene glycol are added to a reaction vessel.
- Reaction: The temperature is raised to 120°C, and ammonia gas is passed through the solution for 24 hours. The reaction progress is monitored by TLC.
- Work-up: After the reaction is complete, the mixture is cooled to room temperature, and 20g of water is added. The layers are separated, and the aqueous layer is extracted three times with 20 ml of dichloromethane.
- Isolation: The organic phases are combined and concentrated to yield 2-chloro-4-methylnicotinamide.[1]

Spectroscopic and Analytical Data

Experimental spectroscopic data for **Ethyl 2-chloro-4-methylnicotinate** is not readily available. The following tables provide expected characteristic signals based on its structure and data from similar compounds for reference purposes.

¹H NMR Spectroscopy (Reference)

Table 3: Expected ¹H NMR Chemical Shifts

Protons	Expected Chemical Shift (ppm)	Multiplicity
Pyridine-H	7.0 - 8.5	d
Pyridine-H	7.0 - 8.5	d
-OCH ₂ CH ₃	4.1 - 4.4	q
-CH ₃	2.3 - 2.6	s
-OCH ₂ CH ₃	1.2 - 1.5	t

¹³C NMR Spectroscopy (Reference)

Table 4: Expected ¹³C NMR Chemical Shifts

Carbon	Expected Chemical Shift (ppm)
C=O	160 - 170
Pyridine-C (substituted with Cl)	150 - 160
Pyridine-C (substituted with C)	145 - 155
Pyridine-C	120 - 140
Pyridine-C	120 - 140
Pyridine-C	120 - 140
-OCH ₂ CH ₃	60 - 65
-CH ₃	15 - 25
-OCH ₂ CH ₃	10 - 15

Infrared (IR) Spectroscopy (Reference)

Table 5: Expected IR Absorption Bands

Functional Group	Wavenumber (cm ⁻¹)
C=O (Ester)	1720 - 1740
C=N, C=C (Aromatic)	1400 - 1600
C-O (Ester)	1100 - 1300
C-Cl	600 - 800

Mass Spectrometry (MS) (Reference)

Table 6: Expected Mass Spectrometry Fragments

m/z	Interpretation
199/201	$[M]^+$ molecular ion peak (with isotopic pattern for Cl)
170/172	$[M - C_2H_5]^+$
154/156	$[M - OCH_2CH_3]^+$
126/128	$[M - COOCH_2CH_3]^+$

General Experimental Protocol for Spectroscopic Analysis

The following provides a general protocol for obtaining spectroscopic data.

- NMR Spectroscopy:
 - Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$) in a 5 mm NMR tube.
 - Data Acquisition: Record the 1H and ^{13}C NMR spectra on a 300 MHz or higher NMR spectrometer.
- IR Spectroscopy:
 - Sample Preparation: Place a drop of the neat liquid sample between two KBr or NaCl plates.
 - Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.
- Mass Spectrometry:
 - Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method such as electron ionization (EI) or electrospray ionization (ESI).

- Data Acquisition: Acquire the mass spectrum, noting the molecular ion peak and major fragmentation patterns.

Conclusion

Ethyl 2-chloro-4-methylnicotinate is a valuable synthetic intermediate with a critical role in the pharmaceutical industry, particularly in the production of the antiretroviral drug Nevirapine. While detailed public data on its physical and spectroscopic properties are limited, its synthetic pathway and subsequent chemical transformations are established. This guide provides a foundational understanding of this compound for researchers and professionals in drug discovery and development, highlighting its synthesis, chemical characteristics, and significance in the broader context of medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. eureka.patsnap.com [eureka.patsnap.com]
- 2. chembk.com [chembk.com]
- 3. Investigating the continuous synthesis of a nicotinonitrile precursor to nevirapine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medicines4all.vcu.edu [medicines4all.vcu.edu]
- To cite this document: BenchChem. [An In-depth Technical Guide to Ethyl 2-chloro-4-methylnicotinate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1339585#ethyl-2-chloro-4-methylnicotinate-cas-number-and-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com